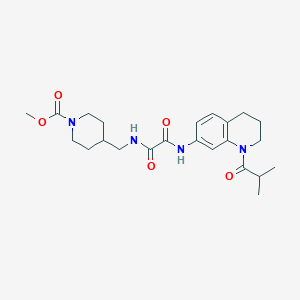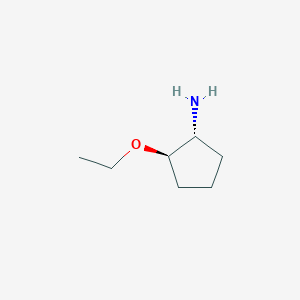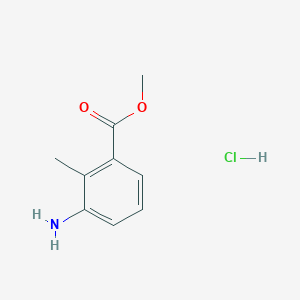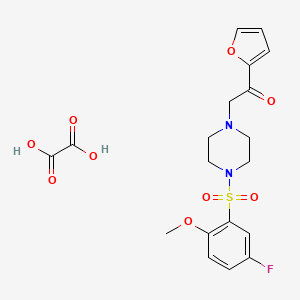
3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
カタログ番号 B2808622
CAS番号:
422529-54-2
分子量: 441.97
InChIキー: JFXRPMPVIYHOFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the chlorobenzyl group could potentially be introduced via a Friedel-Crafts alkylation . The methylcyclohexyl group might be introduced via a radical substitution or addition reaction . The thioxo and carboxamide groups could potentially be introduced via condensation or substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The conformation of the cyclohexyl ring could potentially impact the overall structure and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For instance, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions . The carboxamide group could potentially participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the polar carboxamide group could potentially increase its solubility in polar solvents .科学的研究の応用
- The 4(3H)-quinazolinone scaffold has been investigated for its antimalarial properties. Researchers have explored derivatives of this compound as potential candidates for combating malaria parasites. Their mode of action involves interfering with essential metabolic pathways in the Plasmodium species, thereby inhibiting parasite growth and survival .
- Studies have highlighted the antitumor effects of 4(3H)-quinazolinones. These compounds exhibit cytotoxicity against cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Researchers continue to explore novel derivatives for potential use in cancer therapy .
- The 4(3H)-quinazolinone core structure has shown promise as an anticonvulsant agent. It modulates neuronal excitability and may be useful in managing epilepsy and related disorders. Further investigations aim to optimize its efficacy and safety .
- Some derivatives of 4(3H)-quinazolinones exhibit fungicidal properties. These compounds can inhibit fungal growth and disrupt essential cellular processes. Researchers explore their potential as antifungal agents for agricultural and clinical applications .
- The 4(3H)-quinazolinone derivatives have demonstrated antimicrobial activity against bacteria and fungi. They may serve as alternatives to existing antibiotics, especially in the context of drug-resistant pathogens. Mechanistic studies are ongoing to understand their mode of action .
- Researchers have investigated the anti-inflammatory effects of 4(3H)-quinazolinones. These compounds modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antimalarial Activity
Antitumor Potential
Anticonvulsant Properties
Fungicidal Activity
Antimicrobial Effects
Anti-Inflammatory Potential
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 2-methylcyclohexanone to form 3-(4-chlorobenzyl)-2-methylcyclohexanone. This intermediate is then reacted with thiourea to form 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-methylcyclohexanone", "thiourea", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-methylcyclohexanone in the presence of sodium hydroxide and acetic acid to form 3-(4-chlorobenzyl)-2-methylcyclohexanone.", "Step 2: Reaction of 3-(4-chlorobenzyl)-2-methylcyclohexanone with thiourea in ethanol to form 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS番号 |
422529-54-2 |
製品名 |
3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
分子式 |
C23H24ClN3O2S |
分子量 |
441.97 |
IUPAC名 |
3-[(4-chlorophenyl)methyl]-N-(2-methylcyclohexyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H24ClN3O2S/c1-14-4-2-3-5-19(14)25-21(28)16-8-11-18-20(12-16)26-23(30)27(22(18)29)13-15-6-9-17(24)10-7-15/h6-12,14,19H,2-5,13H2,1H3,(H,25,28)(H,26,30) |
InChIキー |
JFXRPMPVIYHOFV-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(2R)-2-Fluorocyclopentan-1-one
1266339-14-3
methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate
1955474-57-3





![1-(4-Chlorophenyl)-3-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2808543.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2808545.png)






![3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2808559.png)
